REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([CH:8]=[CH:9][CH2:10][CH2:11]CCCCCCC)=[O:7].[Mg].BrC=CCCCCCCCCC.CC[O:34]CC>>[O:34]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:6]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)=[O:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)C=CCCCCCCCCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
BrC=CCCCCCCCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Weinreb amide
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred (3 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (1 hour)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with equal amounts of 1 N HCl and H2O
|
Type
|
TEMPERATURE
|
Details
|
After warming to rt the mixture
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O (2×)
|
Type
|
WASH
|
Details
|
The combined organics were washed with sat'd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3, brine, dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |